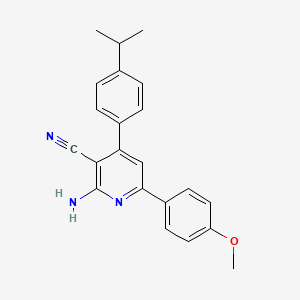![molecular formula C38H32N2O4 B15017609 bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B15017609.png)
bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dimethylbenzaldehyde and 4-aminobenzene-1,4-dicarboxylate under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE: Similar in structure but lacks the imine groups.
1,4-DIMETHYLBENZENE: Contains similar aromatic rings but without the imine and carboxylate groups.
Uniqueness
1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is unique due to its combination of imine and carboxylate groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C38H32N2O4 |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
bis[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C38H32N2O4/c1-25-5-19-35(27(3)21-25)39-23-29-7-15-33(16-8-29)43-37(41)31-11-13-32(14-12-31)38(42)44-34-17-9-30(10-18-34)24-40-36-20-6-26(2)22-28(36)4/h5-24H,1-4H3 |
Clé InChI |
QLGWMXHNBWLREN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=C(C=C(C=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15017531.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15017544.png)

![N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B15017547.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017557.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B15017558.png)
![benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B15017560.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)

![4-{(E)-[(4-{[(2E)-2-(4-{[(4-methyl-3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15017575.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15017583.png)
![N-(3-bromophenyl)-5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15017584.png)
